molecular formula C13H18ClN3 B15115902 2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B15115902
M. Wt: 251.75 g/mol
InChI Key: CNXQCYLBUFKPRA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethyl-1H-pyrazole with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: A structurally related compound with similar reactivity but lacking the phenylethylamine moiety.

    2-phenylethylamine: A simple amine that shares the phenylethyl group but lacks the pyrazole ring.

    1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.

Uniqueness

2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is unique due to the presence of both the 2,5-dimethylpyrazole core and the 2-phenylethylamine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

2,5-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-10-13(16(2)15-11)14-9-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H

InChI Key

CNXQCYLBUFKPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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